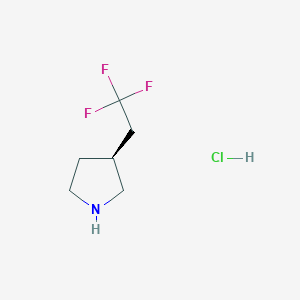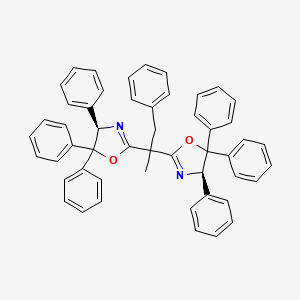
(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazole rings and multiple phenyl groups, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The two oxazole rings are then coupled with a central phenylpropane moiety. This step often requires the use of a strong base and a coupling agent to facilitate the formation of the desired bis-oxazole structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug design.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole): The enantiomer of the compound, with similar structural features but different chiral properties.
2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole): A non-chiral version of the compound, lacking the specific chiral centers.
Uniqueness
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is unique due to its chiral centers, which impart specific stereochemical properties that are crucial for its applications in asymmetric synthesis and biological activity. Its stability and reactivity also make it a valuable compound in various industrial processes.
Properties
IUPAC Name |
(4R)-4,5,5-triphenyl-2-[1-phenyl-2-[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]propan-2-yl]-4H-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3/t45-,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZWEBAHFFNLW-AWSIMMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@@H](C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H](C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

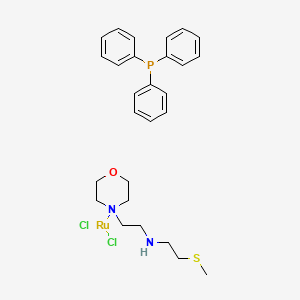
![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)
![benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B6289742.png)

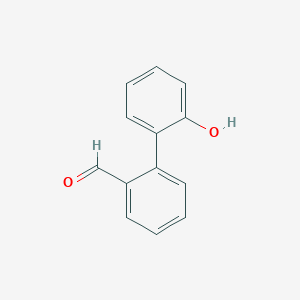
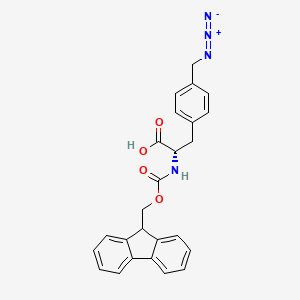
![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)
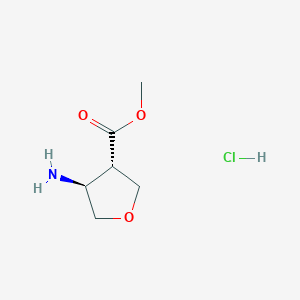
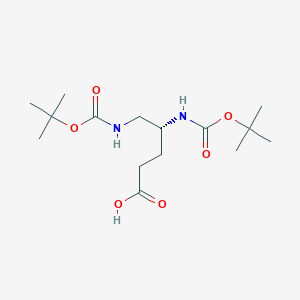
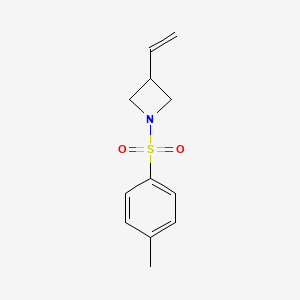
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
